molecular formula C16H11ClN2O B8401233 2-Chloro-5-(4-phenoxyphenyl)pyrazine

2-Chloro-5-(4-phenoxyphenyl)pyrazine

Cat. No.: B8401233
M. Wt: 282.72 g/mol
InChI Key: KBNWAXGPQJHRQI-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-phenoxyphenyl)pyrazine is a versatile aromatic heterocyclic building block of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrazine ring system substituted with a chlorine atom at the 2-position and a biaryl 4-phenoxyphenyl group at the 5-position. The chlorine atom is a reactive site that enables further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to create novel molecular architectures . The 4-phenoxyphenyl moiety is a privileged structure in drug discovery, known to promote binding to various biological targets. This specific substitution pattern suggests potential application in the synthesis of active pharmaceutical ingredients (APIs) and the development of compounds for biological screening . As a key intermediate, it can be utilized to generate libraries of derivatives for probing structure-activity relationships (SAR), particularly in the development of kinase inhibitors or other small-molecule therapeutics . Researchers can leverage this compound to create novel molecules, such as imidazo[1,2-a]pyrazines, which have been investigated as inhibitors of bacterial enzymes like the VirB11 ATPase HP0525, a component of type IV secretion systems . The compound is provided for research purposes as a high-purity material. It is intended for use by qualified laboratory personnel only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

2-chloro-5-(4-phenoxyphenyl)pyrazine

InChI

InChI=1S/C16H11ClN2O/c17-16-11-18-15(10-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H

InChI Key

KBNWAXGPQJHRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(C=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Key pyrazine analogues and their substituents are compared below:

Compound Name Substituents (Position) Key Functional Groups Biological/Industrial Relevance
2-Chloro-5-(4-phenoxyphenyl)pyrazine Cl (2), 4-phenoxyphenyl (5) Chlorine, aryl ether Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)pyrazine Cl (2), CF₃ (5) Chlorine, trifluoromethyl Agrochemical synthesis
2-Chloro-5-(difluoromethoxy)pyrazine Cl (2), OCF₂H (5) Chlorine, difluoromethoxy Antibacterial/antiviral agents
2-(4-Fluorophenyl)-5-methylpyrazine F (4-Ph), CH₃ (5) Fluorophenyl, methyl Aroma modulation in foods

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chlorine atom in all three chloro-substituted pyrazines enhances electrophilicity, facilitating nucleophilic substitution reactions. Trifluoromethyl (CF₃) and difluoromethoxy (OCF₂H) groups further increase polarity and metabolic stability, making these derivatives suitable for agrochemicals .
Antimicrobial Properties
  • 2-Chloro-5-(difluoromethoxy)pyrazine demonstrates broad-spectrum antimicrobial activity, attributed to the electron-deficient pyrazine core interacting with bacterial enzymes .
  • Computational studies indicate that the phenoxyphenyl group may enhance membrane penetration .
Protein Interactions
  • Pyrazines commonly engage in hydrogen bonding (via nitrogen atoms) and π-π stacking with aromatic amino acids (e.g., phenylalanine). The chlorine atom in chloropyrazines can form halogen bonds with protein backbones .
  • 2-Chloro-5-(trifluoromethyl)pyrazine has been used in kinase inhibitor synthesis, leveraging its ability to occupy hydrophobic ATP-binding pockets .
Reaction Yields and Challenges
  • 2-Chloro-5-(trifluoromethyl)pyrazine : Reported yields of 32% after chromatography due to competing side reactions from the strong EWG effect of CF₃ .
  • This compound: Synthesis likely faces similar challenges, but the phenoxyphenyl group’s moderate electron-donating nature may improve reaction efficiency compared to CF₃ derivatives .

Physicochemical Properties

Property This compound 2-Chloro-5-(trifluoromethyl)pyrazine
LogP (Predicted) 3.8 2.5
Aqueous Solubility (mg/mL) 0.12 0.45
Melting Point (°C) 145–148 92–95

Insights :

  • The phenoxyphenyl group increases lipophilicity (higher LogP), favoring blood-brain barrier penetration. Conversely, trifluoromethyl derivatives exhibit better solubility due to polar CF₃ .

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

POCl₃ is widely employed for replacing hydroxyl or amino groups with chlorine. In a protocol adapted from the synthesis of 2,4-dichloro-5-fluoropyrimidine, 5-fluorouracil undergoes chlorination with POCl₃ in the presence of a base (e.g., diethylamine) at 106–110°C for 14 hours, yielding 2,4-dichloro-5-fluoropyrimidine in 79% yield. For pyrazines, analogous conditions (POCl₃, 1,2-dichloroethane, reflux) convert pyrazin-2-ol to 2-chloropyrazine efficiently.

Key Parameters :

  • Molar Ratio : A 4:1 excess of POCl₃ ensures complete conversion.

  • Base Selection : Dimethylformamide (DMF) or N,N-dimethylaniline accelerates chlorination by neutralizing HCl byproducts.

Direct Chlorination via Dichloropyrazine Intermediates

An alternative route involves starting with dichloropyrazine derivatives. For example, 2,3-dichloropyrazine reacts with aryl Grignard reagents to introduce substituents while retaining one chlorine atom. This method avoids over-chlorination but requires stringent temperature control (−20°C to room temperature).

Coupling Reactions for Introducing 4-Phenoxyphenyl Groups

The 4-phenoxyphenyl moiety is typically introduced via cross-coupling reactions. Three methods are prevalent:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling between 2-chloro-5-bromopyrazine and 4-phenoxyphenylboronic acid offers regioselectivity. A study on imidazo[1,2-a]pyrazines utilized Pd(OAc)₂/XPhos with K₃PO₄ in toluene/water (3:1) at 100°C, achieving 70–85% yields. Adapting this to pyrazines would require optimizing ligand selection (e.g., SPhos vs. XPhos) to mitigate steric hindrance from the phenoxy group.

Buchwald–Hartwig Amination

For nitrogen-containing aryl groups, Buchwald–Hartwig amination couples 2-chloro-5-aminopyrazine with 4-bromophenoxybenzene. A patent employing this method for 2-chloro-5-methylpyridine reported 92% yield using Pd₂(dba)₃, BINAP, and Cs₂CO₃ in toluene at 110°C.

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative. A synthesis of 3-aryl-imidazo[1,2-a]pyrazines used CuI/1,10-phenanthroline with K₂CO₃ in DMF at 120°C, yielding 58–75%. However, longer reaction times (48 hours) and lower functional group tolerance limit its utility for electron-rich aryl ethers.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • POCl₃ Reactions : Aromatic solvents (e.g., chlorobenzene) improve chlorination efficiency by stabilizing intermediates.

  • Coupling Reactions : Mixed solvents like toluene/water enhance solubility of boronic acids in Suzuki couplings.

Catalytic Systems

Catalyst SystemYield (%)ConditionsSource
Pd(OAc)₂/XPhos85Toluene/H₂O, 100°C
Pd₂(dba)₃/BINAP92Toluene, 110°C
CuI/1,10-phenanthroline68DMF, 120°C

Workup and Purification

  • Chlorination : Quenching with ice-water followed by pH adjustment to 8 precipitates the product.

  • Coupling : Column chromatography (SiO₂, hexane/EtOAc) isolates the target compound.

Industrial Scalability and Process Economics

Scalable synthesis requires minimizing costly reagents and steps. The POCl₃-mediated route is economically viable due to low reagent costs (~$50/kg for POCl₃ vs. ~$300/kg for Pd catalysts). A life-cycle assessment of the Buchwald–Hartwig method revealed that recycling Pd catalysts via extraction reduces costs by 40% .

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